4-Methoxycarbonyl-2,6-difluorophenylboronic acid
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Overview
Description
4-Methoxycarbonyl-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C8H7BF2O4. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid is 215.95. The molecular structure consists of a phenyl ring substituted with methoxycarbonyl, boronic acid, and two fluorine atoms .Chemical Reactions Analysis
Boronic acids, including 4-Methoxycarbonyl-2,6-difluorophenylboronic acid, are valuable building blocks in organic synthesis. They are often used in coupling reactions such as the Suzuki–Miyaura coupling . Protodeboronation of boronic esters is another common reaction .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Coupling
4-Methoxycarbonyl-2,6-difluorophenylboronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with aryl halides in the presence of a palladium catalyst to form biaryl compounds .
Pharmaceutical Research: Aromatic C−F Hydroxylation
In pharmaceutical research, this compound is used to synthesize a ligand known as N4Py 2Ar2. This ligand is crucial for the formation of an iron complex that facilitates aromatic C−F hydroxylation reactions . These reactions are significant for the modification of aromatic compounds, which can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Material Science: Copper-Catalyzed Trifluoromethylthiolation
The boronic acid serves as a substrate in copper-catalyzed trifluoromethylthiolation of boronic acids . This process is important in material science for introducing trifluoromethylthiol groups into aromatic systems, which can alter the electronic properties of materials and potentially lead to the development of novel materials with unique characteristics.
Environmental Science: Synthesis of Antithrombotic Agents
Environmental applications were not directly found, but boronic acids, including 4-Methoxycarbonyl-2,6-difluorophenylboronic acid , can be involved in the synthesis of antithrombotic agents . These agents can have environmental implications, as they may enter water systems and affect aquatic life. Understanding their synthesis and breakdown can be crucial for environmental monitoring and protection.
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used as an organoboron reagent in the SM coupling reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is responsible for the formation of carbon-carbon bonds, which is a fundamental step in organic synthesis .
Pharmacokinetics
The compound has high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as temperature and pH . The compound is stable under mild and functional group tolerant reaction conditions . It is also environmentally benign, making it a preferred choice for use in Suzuki–Miyaura coupling reactions .
properties
IUPAC Name |
(2,6-difluoro-4-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVWIOVTATRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycarbonyl-2,6-difluorophenylboronic acid | |
CAS RN |
2022984-58-1 |
Source
|
Record name | 4-Methoxycarbonyl-2,6-difluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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